Voriconazole N-Oxide

Description

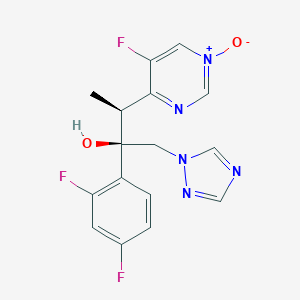

metabolite of voriconazole; structure in first source

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLFPLUCFPRUHU-MGPLVRAMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434719 | |

| Record name | Voriconazole N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618109-05-0 | |

| Record name | Voriconazole N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618109050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voriconazole N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VORICONAZOLE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/684933R4SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Voriconazole N-Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Voriconazole N-oxide, the major metabolite of the broad-spectrum antifungal agent Voriconazole. This document details the metabolic formation, a proposed chemical synthesis route, and state-of-the-art analytical techniques for its characterization and quantification.

Introduction

Voriconazole is a triazole antifungal drug critical in the treatment of invasive fungal infections. Its efficacy and safety are influenced by its complex pharmacokinetics, which are largely dictated by its metabolism. The primary metabolic pathway involves the N-oxidation of the fluoropyrimidine ring, leading to the formation of this compound.[1][2] Understanding the properties of this major metabolite is crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies, as well as for toxicological assessments. This guide offers detailed methodologies for researchers engaged in the study of Voriconazole and its metabolites.

Metabolic Synthesis of this compound

The formation of this compound in vivo is primarily catalyzed by cytochrome P450 (CYP) enzymes, with a significant contribution from flavin-containing monooxygenases (FMOs).

Signaling Pathway of Metabolic Formation

The metabolic conversion of Voriconazole to its N-oxide is a critical step in its clearance from the body. The primary enzymes involved are CYP2C19, CYP3A4, and CYP2C9.[1][2] Genetic polymorphisms in these enzymes, particularly CYP2C19, can lead to significant inter-individual variability in Voriconazole plasma concentrations and, consequently, the levels of its N-oxide metabolite.

References

Voriconazole N-Oxide: A Comprehensive Technical Guide to the Primary Metabolite of Voriconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voriconazole, a broad-spectrum triazole antifungal agent, undergoes extensive hepatic metabolism, with voriconazole N-oxide being its major, albeit inactive, metabolite. The formation of this primary metabolite is a critical determinant of voriconazole's pharmacokinetic variability and potential for drug-drug interactions. This technical guide provides an in-depth analysis of this compound, focusing on the enzymatic pathways governing its formation, quantitative pharmacokinetic data, and detailed experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of voriconazole metabolism and its clinical implications.

Introduction

Voriconazole is a cornerstone in the treatment of invasive fungal infections. Its clinical efficacy is, however, complicated by a narrow therapeutic window and significant inter-individual pharmacokinetic variability. A key factor contributing to this variability is its extensive metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The N-oxidation of voriconazole represents the principal metabolic pathway, leading to the formation of this compound. Understanding the nuances of this metabolic process is paramount for optimizing voriconazole therapy and mitigating the risk of adverse events.

Metabolic Pathway of Voriconazole to this compound

The biotransformation of voriconazole to this compound is a complex process involving multiple enzyme systems. While CYP2C19 is the primary enzyme responsible for this reaction, CYP3A4, CYP2C9, and Flavin-containing monooxygenases (FMOs) also play significant roles.[1][2] The relative contribution of these enzymes can be influenced by genetic polymorphisms, particularly in CYP2C19, and the presence of co-administered drugs that act as inhibitors or inducers of these enzymes.[3]

Caption: Metabolic pathway of voriconazole to this compound.

Quantitative Data

Enzyme Contribution to Voriconazole N-Oxidation

The formation of this compound is catalyzed by several enzymes, with their relative contributions determined through in vitro studies using human liver microsomes and specific enzyme inhibitors.

| Enzyme | Contribution to N-Oxidation (%) | Reference |

| CYP2C19 | 63.1% | [2] |

| CYP3A4 | 29.5% | [2] |

| CYP2C9 | 13.4% | [2] |

Enzyme Kinetic Parameters for Voriconazole N-Oxidation

The Michaelis-Menten kinetics for the N-oxidation of voriconazole have been characterized for the key contributing CYP enzymes using recombinant human enzymes.

| Enzyme | Km (μM) | Vmax (pmol/min/pmol CYP) | Reference |

| CYP2C19 | 3.5 | Not Reported | [4] |

| CYP2C9 | 20 | Not Reported | [4] |

| CYP3A4 (low-affinity) | 835 | Not Reported | [4] |

Note: Vmax values were not consistently reported in the same units across the literature.

Pharmacokinetic Parameters of Voriconazole and this compound

The pharmacokinetic profiles of voriconazole and its N-oxide metabolite have been investigated in various clinical studies. The following table summarizes key pharmacokinetic parameters.

| Parameter | Voriconazole | This compound | Reference |

| Cmax (μg/mL) | 1.58 (Day 3) | 2.5 (Day 3) | [1][5] |

| 1.84 (Day 12) | Significantly decreased by Day 12 | [1] | |

| AUC0-12 (μg·h/mL) | Variable | Variable | [1] |

| t1/2 (hours) | ~6 | Variable | [6] |

Pharmacokinetic parameters exhibit high inter-patient variability.[1]

Experimental Protocols

Quantification of Voriconazole and this compound in Human Plasma by HPLC-MS/MS

This protocol outlines a typical method for the simultaneous determination of voriconazole and this compound in human plasma.

4.1.1. Sample Preparation (Protein Precipitation)

-

To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard (e.g., a deuterated analog of voriconazole).

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for analysis.

4.1.2. HPLC Conditions

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

4.1.3. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Voriconazole: m/z 350.1 → 281.1

-

This compound: m/z 366.1 → 224.1

-

Internal Standard: (Specific to the chosen standard)

-

In Vitro Metabolism of Voriconazole using Human Liver Microsomes

This protocol describes a general procedure to investigate the metabolism of voriconazole in vitro.

Caption: Experimental workflow for in vitro metabolism studies.

4.2.1. Incubation Mixture

-

Human Liver Microsomes (HLM): 0.5 mg/mL final concentration.

-

Phosphate Buffer: 100 mM, pH 7.4.

-

Voriconazole: Desired concentrations (e.g., 1-100 µM).

-

NADPH regenerating system (or NADPH): To initiate the reaction.

4.2.2. Procedure

-

Pre-warm a mixture of HLM and phosphate buffer at 37°C for 5 minutes.

-

Add voriconazole to the mixture and pre-incubate for another 5 minutes at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately terminate the reaction by adding the aliquot to an equal volume of ice-cold acetonitrile containing an internal standard.

-

Process the samples as described in the sample preparation protocol (Section 4.1.1) for LC-MS/MS analysis.

4.2.3. Determination of Enzyme Contribution To determine the contribution of specific CYP enzymes, the above procedure can be modified to include selective chemical inhibitors in the pre-incubation step:

-

CYP2C19 inhibitor: e.g., Ticlopidine

-

CYP3A4 inhibitor: e.g., Ketoconazole

-

CYP2C9 inhibitor: e.g., Sulfaphenazole

Conclusion

This compound is the principal metabolite of voriconazole, and its formation is a key determinant of the drug's pharmacokinetic profile. The metabolism is complex, involving multiple CYP and FMO enzymes, with CYP2C19 playing a predominant role. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricacies of voriconazole metabolism. A thorough understanding of the factors influencing the formation of this compound is essential for the development of strategies to optimize voriconazole therapy, including dose adjustments based on pharmacogenetic testing and the management of drug-drug interactions.

References

- 1. Steady-State Pharmacokinetics of Oral Voriconazole and Its Primary Metabolite, N-Oxide Voriconazole, Pre- and Post-Autologous Peripheral Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic variability of voriconazole and N-oxide voriconazole measured as therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Voriconazole N-Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole, a broad-spectrum triazole antifungal agent, is a cornerstone in the treatment of invasive fungal infections. Its clinical efficacy is, however, complicated by highly variable pharmacokinetics, due in large part to its extensive and complex metabolism. The major circulating metabolite, Voriconazole N-oxide, is pharmacologically inactive but plays a crucial role in the overall disposition of the parent drug.[1][2] A thorough understanding of the in vitro metabolism of voriconazole to its N-oxide form is therefore critical for predicting drug-drug interactions, understanding interindividual variability, and optimizing therapeutic regimens. This technical guide provides a comprehensive overview of the in vitro studies investigating the metabolism of this compound, with a focus on the enzymes involved, kinetic parameters, and detailed experimental methodologies.

Metabolic Pathways of this compound Formation

The primary route of voriconazole metabolism is N-oxidation of the fluoropyrimidine ring, leading to the formation of this compound.[2][3] This metabolic pathway is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with contributions from flavin-containing monooxygenases (FMOs).[1][2]

The following diagram illustrates the key enzymatic pathways involved in the formation of this compound.

Caption: Enzymatic pathways for the formation of this compound.

In vitro studies have demonstrated that CYP2C19 is the principal enzyme responsible for the N-oxidation of voriconazole.[1][4] CYP3A4 and CYP2C9 also contribute to this metabolic conversion, although to a lesser extent.[5][6] It is estimated that approximately 75% of the total metabolism of voriconazole is mediated by CYP enzymes, with the remaining 25% attributed to FMOs.[1][4] The involvement of multiple enzymes with overlapping substrate specificities contributes to the complexity of voriconazole's pharmacokinetic profile.

Quantitative Data on Voriconazole N-Oxidation

The kinetics of this compound formation have been characterized in various in vitro systems, including human liver microsomes (HLMs) and recombinant human CYP enzymes. The Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), provide a quantitative measure of the affinity and capacity of the enzymes to metabolize voriconazole.

Table 1: Michaelis-Menten Kinetics of Voriconazole N-Oxidation in Human Liver Microsomes

| Parameter | Value | Reference |

| Km1 (High-affinity component) | 8.1 µM | [5][6] |

| Km2 (Low-affinity component) | 835 µM | [5][6] |

| Intrinsic Clearance (CLint) | 8.76 µL/min/mg | [7][8] |

Note: The biphasic kinetics observed in HLMs suggest the involvement of at least two enzymes with different affinities for voriconazole.

Table 2: Michaelis-Menten Kinetics of Voriconazole N-Oxidation by Recombinant Human CYP Enzymes

| Enzyme | Km (µM) | Vmax (pmol/min/pmol P450) | Reference |

| CYP2C19 | 3.5 | 0.39 | [3] |

| CYP2C9 | 20 | 0.056 | [3] |

| CYP3A4 | 235 | 0.14 | [3] |

The lower Km value for CYP2C19 confirms its role as the high-affinity enzyme in voriconazole N-oxidation.[3]

Table 3: Contribution of Individual CYP Enzymes to this compound Formation

| Enzyme | Contribution (%) | Reference |

| CYP2C19 | 63.1 | [7] |

| CYP3A4 | 29.5 | [7] |

| CYP2C9 | 13.4 | [7] |

These data, derived from specific CYP inhibition studies in microsomes and intersystem extrapolation factors, highlight the predominant role of CYP2C19 in the formation of this compound.[7]

Experimental Protocols

A standardized workflow is typically employed for in vitro studies of this compound metabolism. The following diagram outlines a representative experimental protocol.

Caption: A typical experimental workflow for in vitro this compound metabolism studies.

Detailed Methodologies:

1. Incubation with Human Liver Microsomes (HLMs):

-

Microsomes: Pooled HLMs are typically used at a protein concentration of 0.2 mg/mL.[8]

-

Voriconazole Concentrations: A range of voriconazole concentrations (e.g., 0.5 to 100 µM) are incubated to determine Michaelis-Menten kinetics.[8]

-

Cofactors: An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required to support CYP enzyme activity.

-

Incubation Conditions: Incubations are generally performed at 37°C for various time points (e.g., 10, 20, and 30 minutes) to ensure linear metabolite formation.[8]

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.[9]

2. Incubations with Recombinant Human CYP Enzymes:

-

Enzyme Concentrations: Specific concentrations of recombinant CYP enzymes (e.g., 5-15 pmol/mL for CYP2C19, 20-40 pmol/mL for CYP3A4, and 100 pmol/mL for CYP2C9) are used.[8]

-

Voriconazole Concentrations: A range of substrate concentrations (e.g., 0.5 to 100 µM) is employed.[8]

-

Incubation Conditions: Incubations are typically carried out for 15 and 25 minutes.[8]

3. Chemical Inhibition Studies:

-

Objective: To determine the relative contribution of individual CYP enzymes to this compound formation.

-

Methodology: Specific chemical inhibitors for each CYP isoform are co-incubated with voriconazole and HLMs.

-

The reduction in the rate of N-oxide formation in the presence of a specific inhibitor indicates the contribution of that enzyme.

4. Analytical Method:

-

Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of voriconazole and this compound in in vitro samples.[9][10][11]

-

Sample Preparation: Following incubation and protein precipitation, the supernatant is collected for analysis.[9]

-

Quantification: A stable isotopically labeled internal standard is often used to ensure accuracy and precision.[9][10]

Conclusion

The in vitro metabolism of voriconazole to its major metabolite, this compound, is a complex process mediated primarily by CYP2C19, with additional contributions from CYP3A4, CYP2C9, and FMOs. The quantitative data and experimental protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals. This knowledge is essential for interpreting pharmacokinetic data, predicting drug-drug interactions, and ultimately, for the safe and effective use of voriconazole in clinical practice. Further in vitro investigations can continue to refine our understanding of the factors influencing voriconazole metabolism and contribute to the development of personalized dosing strategies.

References

- 1. ClinPGx [clinpgx.org]

- 2. Role of Flavin-containing Monooxygenase in Oxidative Metabolism of Voriconazole by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. courses.washington.edu [courses.washington.edu]

- 4. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. | Semantic Scholar [semanticscholar.org]

- 7. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism [mdpi.com]

- 8. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes of multiple human matrices for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Voriconazole N-Oxide Formation in Humans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways, enzymatic contributors, and kinetics involved in the formation of voriconazole N-oxide, the primary circulating metabolite of the triazole antifungal agent voriconazole. The document synthesizes quantitative data from key in vitro studies and outlines detailed experimental protocols for investigating this critical metabolic process.

Introduction

Voriconazole is a broad-spectrum, second-generation triazole antifungal agent pivotal in the treatment of invasive fungal infections.[1][2] Its clinical efficacy is, however, complicated by highly variable pharmacokinetics, stemming from its complex and extensive metabolism in humans.[3][4][5] Approximately 98% of a voriconazole dose is metabolized before excretion, with the major circulating metabolite being this compound.[4][6] This N-oxide metabolite is devoid of antifungal activity but has been implicated in adverse events, making the understanding of its formation crucial for predicting drug efficacy, potential toxicity, and drug-drug interactions.[4][6] This guide details the enzymatic pathways governing this transformation.

Metabolic Pathways and Key Enzymes

The N-oxidation of voriconazole occurs primarily in the liver and involves two major enzyme superfamilies: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system. While CYP enzymes are responsible for the majority of the metabolism (~75%), FMOs also make a significant contribution (~25%).[1][7][8]

Cytochrome P450 (CYP) Enzymes

The CYP system is the principal contributor to this compound formation. The key isoforms involved are CYP2C19, CYP3A4, and to a lesser extent, CYP2C9.[2][9][10][11]

-

CYP2C19: This is the primary enzyme responsible for voriconazole N-oxidation.[1][7] It functions as a high-affinity enzyme in this metabolic pathway.[5][9] The highly polymorphic nature of the CYP2C19 gene is a major source of the interindividual variability observed in voriconazole plasma concentrations.[1][4][12] Individuals classified as "poor metabolizers" due to non-functional CYP2C19 alleles exhibit significantly higher exposure to the parent drug.[1]

-

CYP3A4: This enzyme acts as a low-affinity, high-capacity component in voriconazole N-oxidation.[5][9] While its affinity for voriconazole is lower than that of CYP2C19, its high abundance in the human liver makes it a significant contributor, particularly at higher substrate concentrations.[9][13][14] In individuals who are CYP2C19 poor metabolizers, the role of CYP3A4 in voriconazole clearance becomes more pronounced.[5][9]

-

CYP2C9: This isoform plays a minor role in the N-oxidation of voriconazole in the human liver.[5][9][10] While in vitro studies with recombinant enzymes show it can catalyze the reaction, its contribution in human liver microsomes is minimal.[5][9]

Flavin-Containing Monooxygenase (FMO) Enzymes

The FMO system, a non-CYP family of NADPH-dependent oxidoreductases, is responsible for approximately 25% of this compound formation in human liver microsomes.[8] This contribution was identified through experiments showing that a portion of the metabolic activity was sensitive to heat inactivation, a characteristic feature of FMOs.[8]

-

FMO1 and FMO3: Kinetic analyses using recombinant enzymes have identified FMO1 and FMO3 as the specific isoforms capable of metabolizing voriconazole to its N-oxide.[8] FMO5 was found to be ineffective.[8]

Quantitative Analysis of Enzyme Kinetics

The kinetics of this compound formation have been characterized in various in vitro systems, including human liver microsomes (HLM), human intestine microsomes (HIM), and recombinant human enzymes. In HLM, the process exhibits biphasic kinetics, indicating the involvement of at least two enzymes with different affinities (a high-affinity and a low-affinity component).[5][9][13]

Table 1: Michaelis-Menten Kinetic Parameters for Voriconazole N-Oxidation by CYP Enzymes

| In Vitro System | Enzyme | KM (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Intrinsic Clearance (CLint) (µL/min/mg or µL/min/pmol) | Reference |

| Human Liver Microsomes (HLM) | High-Affinity Component | 8.1 | 9.3 pmol/min/mg | - | [5][13] |

| Human Liver Microsomes (HLM) | Low-Affinity Component | 835 | 32.2 pmol/min/mg | - | [5][13] |

| Human Liver Microsomes (HLM) | Overall | 2.98 | 26.1 pmol/min/mg | 8.76 µL/min/mg | [15] |

| Human Intestine Microsomes (HIM) | Overall | 2.53 | 3.85 pmol/min/mg | 1.52 µL/min/mg | [15] |

| Recombinant (rhCYP) | CYP2C19 | 3.5 | - | - | [5] |

| Recombinant (rhCYP) | CYP2C19 | 1.31 | 1.64 pmol/min/pmol | 1.25 µL/min/pmol | [15] |

| Recombinant (rhCYP) | CYP2C9 | 20 | 0.056 pmol/min/pmol | 0.0028 µL/min/pmol | [5][13] |

| Recombinant (rhCYP) | CYP2C9 | 4.06 | 0.007 pmol/min/pmol | 0.0017 µL/min/pmol | [15] |

| Recombinant (rhCYP) | CYP3A4 | 1.20 | 0.009 pmol/min/pmol | 0.0075 µL/min/pmol | [15] |

KM (Michaelis-Menten constant) represents the substrate concentration at half-maximal velocity, indicating enzyme affinity. Vmax (maximum reaction velocity) represents the maximum rate of the reaction.

Table 2: Michaelis-Menten Kinetic Parameters for Voriconazole N-Oxidation by FMO Enzymes

| Enzyme | Km (mM) | Vmax (pmol/min/pmol enzyme) | Reference |

| Recombinant FMO1 | 3.0 | 0.025 | [8] |

| Recombinant FMO3 | 3.4 | 0.044 | [8] |

Table 3: Estimated Contribution of Individual Enzymes to Voriconazole N-Oxidation

| Method | CYP2C19 | CYP3A4 | CYP2C9 | FMOs | Reference |

| Specific CYP Inhibition in HLM | 63.1% | 29.5% | 13.4% | - | [4] |

| Chemical & Heat Inhibition in HLM | ~70-75% (Total CYPs) | - | - | ~25-30% | [8] |

Experimental Protocols

The characterization of this compound formation relies on a series of established in vitro methodologies.

In Vitro Metabolism using Human Liver Microsomes (HLM)

This assay is used to determine the overall kinetics of metabolism in a system containing a full complement of hepatic enzymes.

-

Materials: Pooled HLM, Voriconazole, 0.1 M Phosphate Buffer (pH 7.4), 3 mM MgCl₂, NADPH regenerating system (e.g., 2 mM NADPH), internal standard (e.g., diclofenac), and ice-cold methanol.

-

Incubation: A typical incubation mixture contains HLM (0.2-1.0 mg/mL protein), voriconazole (substrate concentrations ranging from 0.5 µM to 5000 µM to capture both high- and low-affinity kinetics), and phosphate buffer containing MgCl₂.[2][4]

-

Reaction Initiation: The mixture is pre-warmed at 37°C. The reaction is initiated by the addition of the NADPH regenerating system.[2][16]

-

Time Course: Aliquots (e.g., 200 µL) are removed at defined time points (e.g., 0, 5, 10, 15, 20, 30, 60 min) to ensure linearity of the reaction.[2][4]

-

Reaction Termination: The reaction in each aliquot is terminated by adding 3 volumes of ice-cold methanol containing an internal standard.[2]

-

Sample Processing: Samples are centrifuged (e.g., 10,000 x g for 10 min) to precipitate proteins. The supernatant is transferred, evaporated to dryness under nitrogen, and reconstituted in a suitable solvent (e.g., 10% acetonitrile) for analysis.[2]

Metabolism using Recombinant Human Enzymes (rhCYP / rhFMO)

This approach identifies which specific enzyme isoforms are capable of catalyzing the reaction and determines their individual kinetics.

-

Materials: Recombinant human CYP or FMO enzymes (e.g., rhCYP2C19, rhCYP3A4, rhFMO3) expressed in a suitable system (e.g., baculovirus-infected insect cells), Voriconazole, buffer, and NADPH.

-

Incubation: The protocol is similar to the HLM assay, but HLM are replaced with specific recombinant enzymes at defined concentrations (e.g., 5-25 pmol/mL for rhCYP2C19, 60 pmol/mL for rhFMO3).[2][13]

-

Kinetic Studies: Incubations are performed for a fixed time (e.g., 45-60 min) across a range of substrate concentrations to determine KM and Vmax for each specific enzyme.[2][13]

-

Sample processing and analysis are performed as described for the HLM assay.

Discriminating Enzyme Contributions

Two primary methods are used to determine the relative contribution of CYP and FMO enzymes.

A. Chemical Inhibition (for CYP enzymes):

-

Protocol: The HLM incubation is performed as described above, but in the presence of a specific chemical inhibitor for each CYP of interest.

-

Inhibitors: Commonly used selective inhibitors include:

-

Analysis: The rate of N-oxide formation in the presence of the inhibitor is compared to a control incubation without the inhibitor. The percentage of inhibition is calculated to estimate the contribution of that specific CYP enzyme.[17]

B. Heat Inactivation (for FMO enzymes):

-

Principle: FMO enzymes are thermally labile and can be selectively inactivated by moderate heat, whereas CYP enzymes are generally stable under these conditions in the presence of NADPH.[1][8]

-

Protocol:

-

Prepare two sets of HLM in buffer.

-

Set 1 (FMO Inactivation): Pre-incubate HLM at 45°C for 5 minutes without NADPH, then cool on ice.[1][8] Add NADPH and substrate, then incubate normally at 37°C.

-

Set 2 (Control): Pre-incubate HLM at 45°C for 5 minutes with NADPH (which protects FMOs from heat inactivation).[1] Add substrate and incubate normally at 37°C.

-

-

Analysis: The difference in N-oxide formation between the heat-inactivated set (Set 1) and the control set (Set 2) represents the contribution of FMO enzymes.[8]

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the standard analytical method for accurately quantifying voriconazole and this compound.

-

Chromatography: Separation is achieved on a reverse-phase C18 column (e.g., Hypersil GOLD aQ, ZORBAX SB-Aq).[7][9]

-

Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., 0.1% formic acid and/or 2 mM ammonium acetate in water) and an organic phase (e.g., acetonitrile or methanol).[7][9][10]

-

Mass Spectrometry: A triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source is operated in positive ion mode.

-

Detection: Detection is performed using Multiple Reaction Monitoring (MRM) to ensure specificity and sensitivity. The precursor-to-product ion transitions are:

Visualizations

Metabolic Pathway of Voriconazole

Caption: Primary metabolic pathways of Voriconazole in humans.

Experimental Workflow for In Vitro Metabolism Studies

Caption: Workflow for determining Voriconazole metabolism kinetics.

References

- 1. Benzydamine N-oxidation as an index reaction reflecting FMO activity in human liver microsomes and impact of FMO3 polymorphisms on enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Flavin-containing Monooxygenase in Oxidative Metabolism of Voriconazole by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convenient method to discriminate between cytochrome P450 enzymes and flavin-containing monooxygenases in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. labcorp.com [labcorp.com]

- 7. academic.oup.com [academic.oup.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Understanding Voriconazole Metabolism: A Middle-Out Physiologically-Based Pharmacokinetic Modelling Framework Integrating In Vitro and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. courses.washington.edu [courses.washington.edu]

- 14. tandfonline.com [tandfonline.com]

- 15. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Voriconazole Inhibition of the Metabolism of Tacrolimus in a Liver Transplant Recipient and in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. refubium.fu-berlin.de [refubium.fu-berlin.de]

The Convergent Roles of CYP2C19 and CYP3A4 in Voriconazole N-Oxide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the pivotal roles of Cytochrome P450 enzymes CYP2C19 and CYP3A4 in the metabolism of the broad-spectrum antifungal agent, voriconazole, to its major circulating metabolite, voriconazole N-oxide. Understanding this metabolic pathway is critical for predicting drug efficacy, anticipating drug-drug interactions, and explaining interindividual variability in patient response, largely driven by genetic polymorphisms in these enzymes.

Core Metabolic Pathway: N-Oxidation of Voriconazole

Voriconazole is extensively metabolized in the liver, with less than 2% of a dose being excreted unchanged.[1] The primary metabolic route is the N-oxidation of the fluoropyrimidine ring, leading to the formation of this compound, a metabolite with no antifungal activity.[1][2] This conversion is predominantly catalyzed by the highly polymorphic enzyme CYP2C19, with a significant contribution from CYP3A4.[1][3][4] Flavin-containing monooxygenases (FMOs) and, to a minor extent, CYP2C9, also participate in this process.[1][5] The interplay between these enzymes, particularly the balance between CYP2C19 and CYP3A4 activity, is a key determinant of voriconazole plasma concentrations and, consequently, its therapeutic and toxic effects.

dot

Caption: Metabolic pathway of voriconazole to this compound.

Quantitative Contribution of CYP2C19 and CYP3A4 to Voriconazole N-Oxidation

The relative contributions of CYP2C19 and CYP3A4 to the formation of this compound have been quantified in multiple in vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes. These studies consistently highlight CYP2C19 as the principal enzyme, particularly at lower, clinically relevant concentrations of voriconazole, while CYP3A4 plays a more prominent role at higher concentrations.[6][7]

| Parameter | CYP2C19 | CYP3A4 | Study Reference |

| Contribution to N-Oxidation (HLMs) | 63.1% | 29.5% | Schulz et al.[5][8] |

| 52% (antibody inhibition) | 30% (antibody inhibition) | Yanni et al.[5] | |

| Apparent Km (μM) | 14 ± 6 | 16 ± 10 | Murayama et al.[3][9] |

| 3.5 | - | Hyland et al.[10] | |

| 4 | 235 | Hyland et al.[11] | |

| Vmax (nmol/min/nmol CYP) | 0.22 ± 0.02 | 0.05 ± 0.01 | Murayama et al.[3][9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of voriconazole metabolism. Below are summarized protocols based on published literature.

In Vitro Incubation for Enzyme Kinetics

This protocol outlines the determination of Michaelis-Menten kinetics for voriconazole N-oxidation using human liver microsomes or recombinant CYP enzymes.

-

Preparation of Incubation Mixture:

-

A typical incubation mixture (final volume of 1 ml) contains Tris-HCl buffer (pH 7.4), 5 mM MgCl₂, and 5 μM MnCl₂.[11]

-

Human liver microsomes (0.2 mg/mL) or recombinant CYP enzymes (e.g., 5-15 pmol/mL rhCYP2C19, 20-40 pmol/mL rhCYP3A4) are added.[12]

-

A range of voriconazole concentrations (e.g., 0.5 to 100 μM) are prepared to encompass the expected Km values.[12] The organic solvent concentration should be kept low (e.g., <1% methanol) to avoid enzyme inhibition.[12]

-

-

Initiation and Termination of Reaction:

-

The reaction is initiated by the addition of an NADPH-generating system.

-

Incubations are carried out at 37°C for a predetermined linear time course (e.g., 10-30 minutes).[12]

-

The reaction is terminated by the addition of a quenching solvent, typically cold acetonitrile or methanol, which also serves to precipitate proteins.[13][14]

-

-

Sample Processing and Analysis:

Chemical and Antibody Inhibition Studies

These experiments are designed to determine the relative contribution of specific CYP enzymes to voriconazole metabolism in a mixed enzyme system like human liver microsomes.

-

Incubation with Selective Inhibitors:

-

Voriconazole (at a concentration near the Km) is incubated with human liver microsomes in the presence and absence of selective chemical inhibitors.

-

Examples of inhibitors include ketoconazole for CYP3A4 and sulfaphenazole for CYP2C9.[10][11] For mechanism-based inhibitors like furafylline (CYP1A2), a pre-incubation period is required.[11]

-

-

Incubation with Inhibitory Antibodies:

-

Alternatively, selective inhibitory antibodies against specific CYP isoforms (e.g., anti-CYP2C19, anti-CYP3A4) are pre-incubated with the microsomes before the addition of voriconazole.[5]

-

-

Analysis and Interpretation:

-

The formation of this compound is measured and compared between the inhibited and uninhibited reactions.

-

A significant reduction in metabolite formation in the presence of a specific inhibitor or antibody indicates the involvement of that enzyme in the metabolic pathway.

-

LC-MS/MS Quantification of Voriconazole and this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of voriconazole and its metabolites in biological matrices.

-

Sample Preparation:

-

Protein precipitation is a common and straightforward extraction method for plasma or serum samples.[13][16] Typically, a small volume of sample (e.g., 50-100 μL) is mixed with a larger volume of cold acetonitrile or methanol containing an internal standard (e.g., ¹³C₂-²H₃-voriconazole or fluconazole).[13][14][16]

-

-

Chromatographic Separation:

-

Separation is achieved on a C18 analytical column (e.g., InertSustain C18, 2.1 mm i.d. x 50 mm, 2 µm).[13]

-

The mobile phase often consists of a gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water or an ammonium acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).[13][16]

-

-

Mass Spectrometric Detection:

-

Detection is performed using a triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI) mode.[13][16]

-

Multiple reaction monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for voriconazole (e.g., m/z 350.1 → 280.9/281.1) and this compound (e.g., m/z 366.1 → 224.1).[16][17][18]

-

References

- 1. ClinPGx [clinpgx.org]

- 2. PharmGKB Summary: Voriconazole Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Roles of CYP3A4 and CYP2C19 in methyl hydroxylated and N-oxidized metabolite formation from voriconazole, a new anti-fungal agent, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Voriconazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of Flavin-containing Monooxygenase in Oxidative Metabolism of Voriconazole by Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Towards the Elucidation of the Pharmacokinetics of Voriconazole: A Quantitative Characterization of Its Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. courses.washington.edu [courses.washington.edu]

- 12. mdpi.com [mdpi.com]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Comparative Antifungal Activity of Voriconazole and its N-oxide Metabolite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antifungal activity of the triazole antifungal agent voriconazole in comparison to its major metabolite, Voriconazole N-oxide. This document synthesizes available data on their mechanisms of action, metabolic pathways, and in vitro antifungal activities, presenting quantitative data where available and outlining detailed experimental protocols for susceptibility testing.

Introduction

Voriconazole is a second-generation triazole antifungal agent with a broad spectrum of activity against clinically significant fungal pathogens, including Aspergillus and Candida species.[1][2] It functions by inhibiting the fungal cytochrome P450-dependent enzyme 14α-lanosterol demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3] Voriconazole is extensively metabolized in the liver, with the primary metabolite being this compound.[3] Understanding the antifungal potential of this major metabolite is crucial for a complete efficacy and safety profile of voriconazole.

Metabolic Pathway of Voriconazole

Voriconazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main metabolic pathway involves the N-oxidation of the pyrimidine ring, leading to the formation of this compound. This reaction is predominantly catalyzed by CYP2C19, with minor contributions from CYP3A4 and CYP2C9.

Caption: Metabolic conversion of voriconazole to its N-oxide metabolite.

Comparative Antifungal Activity

Voriconazole

Voriconazole demonstrates potent in vitro activity against a wide range of fungal pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values for voriconazole against common fungal species, as reported in the literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Fungal Species | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |

| Candida albicans | 0.03 - 0.125 | 0.125 - 0.5 | ≤0.007 - >128 |

| Candida glabrata | 0.25 - 1 | 1 - 8 | 0.03 - >128 |

| Candida krusei | 0.25 - 0.5 | 0.5 - 2 | 0.03 - >64 |

| Candida tropicalis | 0.03 - 0.125 | 0.06 - 0.5 | ≤0.007 - >128 |

| Aspergillus fumigatus | 0.25 - 0.5 | 0.5 - 1 | 0.03 - >8 |

| Aspergillus flavus | 0.5 | 1 | 0.125 - 2 |

| Aspergillus niger | 0.5 - 1 | 1 - 2 | 0.125 - >8 |

| Aspergillus terreus | 0.5 - 1 | 1 - 2 | 0.125 - 4 |

Note: MIC values can vary depending on the testing methodology and the specific isolates tested.

This compound

Experimental Protocols for Antifungal Susceptibility Testing

The following is a detailed methodology for determining the MIC of antifungal agents like voriconazole and its metabolites, based on the broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5]

Materials

-

Fungal Isolates: Clinically relevant isolates of Candida spp., Aspergillus spp., or other fungi of interest.

-

Culture Media: RPMI 1640 with L-glutamine, without sodium bicarbonate, and buffered with MOPS (3-(N-morpholino)propanesulfonic acid).

-

Antifungal Agents: Voriconazole and this compound powder.

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the antifungal agents.

-

Equipment: 96-well microtiter plates, incubator, spectrophotometer (optional for endpoint reading).

Experimental Workflow

Caption: Workflow for broth microdilution antifungal susceptibility testing.

Detailed Procedure

-

Preparation of Antifungal Agents: Prepare stock solutions of voriconazole and this compound in DMSO. Further dilutions are made in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plates.

-

Inoculum Preparation:

-

For yeasts (Candida spp.), grow the isolate on Sabouraud dextrose agar at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 to obtain a final inoculum concentration of 0.5 to 2.5 x 10³ CFU/mL.

-

For molds (Aspergillus spp.), grow the isolate on potato dextrose agar until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension to a specific optical density and then dilute in RPMI 1640 to a final concentration of 0.4 to 5 x 10⁴ CFU/mL.[5]

-

-

Microtiter Plate Setup:

-

Add 100 µL of RPMI 1640 medium to all wells of a 96-well plate except the first column.

-

Add 200 µL of the highest concentration of the antifungal agent (in RPMI 1640) to the first column.

-

Perform serial twofold dilutions by transferring 100 µL from the first column to the second, and so on, across the plate.

-

The final volume in each well will be 100 µL after the addition of the inoculum.

-

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL.

-

Controls: Include a growth control well (inoculum without antifungal) and a sterility control well (medium without inoculum) for each isolate.

-

Incubation: Incubate the plates at 35°C for 24 to 48 hours. The incubation time may vary depending on the fungal species and its growth rate.

-

MIC Determination:

-

Visual Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., a 50% or 90% reduction in turbidity) compared to the growth control.

-

Spectrophotometric Reading: The optical density of each well can be read using a microplate reader at a specific wavelength (e.g., 530 nm). The MIC is then calculated as the concentration that causes a predetermined percentage of growth inhibition.

-

Conclusion

Voriconazole is a potent antifungal agent with a well-established spectrum of activity against a variety of clinically important fungi. In contrast, its major metabolite, this compound, is considered to be antifungally inactive. This lack of activity in the primary metabolite underscores that the therapeutic efficacy of voriconazole is directly attributable to the parent compound. The detailed experimental protocols provided in this guide offer a standardized approach for the in vitro evaluation of the antifungal activity of voriconazole and other compounds, which is essential for ongoing research and drug development in the field of mycology.

References

- 1. [In vitro antifungal activity of voriconazole: New data after the first years of clinical experience] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antifungal activities of voriconazole and reference agents as determined by NCCLS methods: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Microdialysis of Voriconazole and its N-Oxide Metabolite: Amalgamating Knowledge of Distribution and Metabolism Processes in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

Voriconazole N-Oxide: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth look at Voriconazole N-oxide, the primary metabolite of the antifungal agent Voriconazole. This document outlines its key chemical properties, metabolic pathways, and the mechanisms underlying its associated phototoxicity.

Core Compound Data

This compound is the major circulating metabolite of Voriconazole, an essential triazole antifungal drug. Understanding its properties is crucial for a comprehensive grasp of Voriconazole's pharmacokinetics and safety profile.

| Parameter | Value | Reference |

| CAS Number | 618109-05-0 | [1][2] |

| Molecular Formula | C₁₆H₁₄F₃N₅O₂ | [1][2] |

| Molecular Weight | 365.31 g/mol | [2][3] |

Metabolic Formation of this compound

Voriconazole is extensively metabolized in the liver, with the N-oxidation of the pyrimidine ring being the principal metabolic route, leading to the formation of this compound.[1] This metabolite is considered to have no antifungal activity.[1]

The formation of this compound is primarily mediated by the cytochrome P450 (CYP) enzyme system. Specifically, CYP2C19 is the main enzyme responsible for this metabolic conversion, with CYP3A4 also playing a significant, albeit lesser, role.[1][2][4] Flavin-containing monooxygenases (FMOs) are also thought to contribute to a smaller extent.[1] The involvement of these polymorphic enzymes, particularly CYP2C19, is a key factor in the observed inter-individual variability in Voriconazole plasma concentrations.

References

- 1. ClinPGx [clinpgx.org]

- 2. Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. [PDF] Identification of the cytochrome P450 enzymes involved in the N-oxidation of voriconazole. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: Quantification of Voriconazole N-Oxide in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

Voriconazole is a critical triazole antifungal agent whose therapeutic efficacy and toxicity are closely linked to its plasma concentrations. The compound is extensively metabolized, primarily to its major, inactive metabolite, Voriconazole N-Oxide. Monitoring the concentrations of both the parent drug and its N-Oxide metabolite is crucial for therapeutic drug monitoring (TDM), helping to optimize dosing, ensure efficacy, and minimize adverse effects.[1][2][3] This document provides a detailed protocol for the simultaneous quantification of Voriconazole and this compound in human plasma using a sensitive and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method employs a simple protein precipitation step for sample preparation and offers a short analytical run time suitable for high-throughput clinical analysis.[1][4]

Principle

This method is based on the principle of stable isotope dilution tandem mass spectrometry. A small volume of human plasma is subjected to protein precipitation using methanol, which also contains a stable isotope-labeled internal standard (SIL-IS), ¹³C₂-²H₃-voriconazole, to ensure accuracy and precision.[5][6] After centrifugation, the resulting supernatant is directly injected into an LC-MS/MS system. The analytes are separated from plasma components using reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode.[1][3][7] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Instrumentation

Materials and Reagents

-

Voriconazole reference standard[8]

-

This compound reference standard[5]

-

Methanol (LC-MS Grade)[8]

-

Acetonitrile (LC-MS Grade)[8]

-

Formic Acid (Analytical Grade)[8]

-

Drug-free human plasma

Instrumentation

-

Liquid Chromatography System: UPLC or HPLC system capable of binary gradient elution (e.g., Waters Acquity UPLC, Shimadzu Nexera).

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ).[7][9]

-

Analytical Column: C18 reverse-phase column (e.g., InertSustain C18, 2.1 x 50 mm, 2 µm).[1][2][3]

Experimental Protocols

Preparation of Standards and Quality Controls (QC)

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Voriconazole and this compound reference standards in methanol to obtain 1 mg/mL stock solutions.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of ¹³C₂-²H₃-voriconazole in methanol.

-

Working Solutions: Prepare intermediate working solutions for calibration standards and QCs by serially diluting the stock solutions with methanol/water (50:50, v/v).

-

IS Working Solution (25 µg/L): Dilute the IS stock solution in the protein precipitation solvent (methanol) to a final concentration of 25 µg/L.[5]

-

Calibration Standards and QCs: Spike appropriate amounts of the working solutions into drug-free human plasma to prepare calibration standards and quality control samples (Low, Mid, and High). The calibration curve for this compound should cover the range of 0.05 µg/mL to 10 µg/mL.[1][2][3]

Sample Preparation

-

Aliquot 50 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.[1][2][3]

-

Add 200 µL of the IS Working Solution (methanol containing 25 µg/L ¹³C₂-²H₃-voriconazole).[2]

-

Vortex the mixture for 10-20 seconds to precipitate plasma proteins.

-

Centrifuge the tubes at high speed (e.g., 9,600 x g) for 3-5 minutes at room temperature.[2]

-

Carefully transfer the supernatant to an autosampler vial for analysis.

-

Inject 1-5 µL of the supernatant into the LC-MS/MS system.[2][7]

Note: this compound is reported to be unstable at room temperature in plasma. Samples should be processed promptly or kept cooled at 2-8°C after collection and before analysis to ensure reliable results.[5][6]

LC-MS/MS Method

The following tables summarize the instrumental conditions for the analysis.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Analytical Column | InertSustain C18 (2.1 x 50 mm, 2 µm)[1][3] |

| Mobile Phase A | 0.1% Formic Acid in Water[1][10] |

| Mobile Phase B | Methanol[1][10] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Elution Mode | Isocratic: 70% Mobile Phase B[1][3] |

| Column Temperature | 40 °C[10] |

| Injection Volume | 1-5 µL |

| Run Time | ~4 minutes[1][3] |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][3][7] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Analyte | MRM Transition (m/z) |

| Voriconazole | 350.1 → 281.0[6][11] |

| This compound | 366.1 → 224.1[6] |

| ¹³C₂-²H₃-voriconazole (IS) | 355.1 → 284.0[6] |

| Spray Voltage | 3500 V[5] |

| Capillary Temperature | 350 °C[5] |

| Collision Gas | Argon |

Method Validation Summary

The performance of the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 3: Summary of Method Performance Characteristics

| Parameter | Voriconazole | This compound |

|---|---|---|

| Linearity Range | 0.1 - 20 µg/mL[1][2][3] | 0.05 - 10 µg/mL[1][2][3] |

| Correlation Coeff. (r²) | > 0.999[1][2] | > 0.999[1][2] |

| Lower Limit of Quant. (LLOQ) | 0.1 µg/mL[1] | 0.05 µg/mL[1] |

| Intra-day Precision (%CV) | < 7.5%[5] | < 10.8%[5] |

| Inter-day Precision (%CV) | < 7.5%[5] | < 10.8%[5] |

| Accuracy (% Bias) | -3.0% to 4.2%[5] | -1.0% to 3.8%[5] |

| Recovery | > 85% | > 85% |

Experimental Workflow Visualization

Caption: Overview of the analytical workflow from sample preparation to data analysis.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and efficient means for the simultaneous quantification of Voriconazole and its primary metabolite, this compound, in human plasma. The simple sample preparation and short analytical run time make it highly suitable for therapeutic drug monitoring and clinical pharmacokinetic studies, facilitating the optimization of antifungal therapy for patients.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and this compound Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and this compound Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rapid simultaneous determination of voriconazole and its N-oxide in human plasma using an isocratic high-performance liquid chromatography method and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 8. scirp.org [scirp.org]

- 9. academic.oup.com [academic.oup.com]

- 10. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 11. researchgate.net [researchgate.net]

Application Note: A Validated Bioanalytical Method for the Quantification of Voriconazole N-Oxide in Human Plasma using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Voriconazole is a triazole antifungal agent used in the treatment of invasive fungal infections. Its metabolism is complex and highly variable among individuals, primarily mediated by cytochrome P450 enzymes, leading to the formation of its major, inactive metabolite, Voriconazole N-Oxide.[1] Therapeutic Drug Monitoring (TDM) of voriconazole is crucial to ensure efficacy and avoid toxicity. The simultaneous quantification of both voriconazole and its N-oxide metabolite provides a more comprehensive understanding of the patient's metabolic phenotype, aiding in dose adjustments and personalized therapy. This document outlines a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of voriconazole and this compound in human plasma.[2][3][4][5][6]

Experimental Protocols

Materials and Reagents

-

Voriconazole reference standard

-

This compound reference standard

-

Internal Standard (IS): Voriconazole-d3, Carbamazepine, or Paclobutrazol[4][7][8]

-

Drug-free human plasma

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions : Prepare individual stock solutions of voriconazole, this compound, and the internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C or below.[4]

-

Working Standard Solutions : Prepare serial dilutions of the stock solutions with methanol to create working standard solutions for calibration curve and quality control (QC) samples.[4]

-

Calibration Standards : Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 0.1 to 20 µg/mL for voriconazole and 0.05 to 10 µg/mL for this compound.[4][11]

-

Quality Control (QC) Samples : Prepare QC samples in drug-free human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low (LQC), Medium (MQC), and High (HQC).[4]

Sample Preparation (Protein Precipitation)

A simple protein precipitation method is commonly used for sample extraction.[2][3][4][5][7][12][13][14]

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[4]

-

Add 50 µL of the internal standard working solution.[4]

-

Add 200 µL of cold acetonitrile or methanol to precipitate plasma proteins.[3][4][14]

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[7][12]

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.[2][3][15]

-

Chromatographic Column: A reversed-phase C18 column (e.g., Hypersil GOLD aQ, Acquity UPLC BEH C18, or InertSustain C18) is typically used for separation.[2][4][15]

-

Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile or methanol is common.[7][12][15]

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.[8][11]

-

Injection Volume: 1-10 µL of the prepared sample is injected.[3][4][11]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode is used for detection.[2][3][15]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions are monitored.[2][15]

Table 1: Example Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Voriconazole | 350.1 | 281.0 |

| This compound | 366.1 | 224.1 |

| Internal Standard (IS) | - | - |

Method Validation Summary

The bioanalytical method was validated according to the FDA and/or EMA guidelines.[5][13][16] The validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) |

| Voriconazole | 0.1 - 20 | 0.1 | >0.999 |

| This compound | 0.05 - 10 | 0.05 | >0.999 |

Table 3: Intra- and Inter-Day Precision and Accuracy

| Analyte | Concentration (µg/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |

| Voriconazole | LQC (0.15) | < 5 | ± 8 | < 4 | ± 8 |

| MQC (1.5) | < 5 | ± 8 | < 4 | ± 8 | |

| HQC (15) | < 5 | ± 8 | < 4 | ± 8 | |

| This compound | LQC (0.075) | < 5 | ± 8 | < 5 | ± 8 |

| MQC (0.75) | < 5 | ± 8 | < 5 | ± 8 | |

| HQC (7.5) | < 5 | ± 8 | < 5 | ± 8 |

Data synthesized from multiple sources for representative values.[4][11]

Table 4: Recovery and Matrix Effect

| Analyte | Concentration (µg/mL) | Recovery (%) | Matrix Effect (%) |

| Voriconazole | LQC (0.15) | 101 - 111 | 96 - 105 |

| HQC (15) | 101 - 111 | 96 - 105 | |

| This compound | LQC (0.075) | 97 - 111 | 95 - 101 |

| HQC (7.5) | 97 - 111 | 95 - 101 |

Data synthesized from multiple sources for representative values.[2][11]

Stability

The stability of voriconazole and this compound was assessed under various conditions to ensure the integrity of the samples during handling and storage.

-

Short-Term (Bench-Top) Stability: Analytes were stable in plasma at room temperature for at least 3 hours.[11]

-

Long-Term Stability: Analytes were stable in plasma when stored at -20°C or -80°C for at least 30 days.

-

Freeze-Thaw Stability: Analytes were stable for at least three freeze-thaw cycles.[17]

-

Autosampler Stability: Processed samples were stable in the autosampler at 10°C for at least 24 hours.[17]

It is important to note that this compound can be unstable at room temperature for extended periods, so samples should be processed promptly or stored at low temperatures.[5][13][17]

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Logical flow of the bioanalytical method validation process.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust approach for the simultaneous quantification of voriconazole and its major metabolite, this compound, in human plasma. The simple sample preparation and rapid analysis time make it suitable for high-throughput applications, including therapeutic drug monitoring and pharmacokinetic studies. The validation data demonstrates that the method is accurate, precise, and reliable over a clinically relevant concentration range.

References

- 1. A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small … [ouci.dntb.gov.ua]

- 2. tandfonline.com [tandfonline.com]

- 3. Multiplex Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Simultaneous Quantification in Human Plasma of Fluconazole, Itraconazole, Hydroxyitraconazole, Posaconazole, Voriconazole, Voriconazole-N-Oxide, Anidulafungin, and Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and this compound Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A versatile high-performance LC-MS/MS assay for the quantification of voriconazole and its N-oxide metabolite in small sample volumes of multiple human matrices for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. scirp.org [scirp.org]

- 10. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]

- 11. repository.lib.tottori-u.ac.jp [repository.lib.tottori-u.ac.jp]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. UPLC-MS/MS determination of voriconazole in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. japsonline.com [japsonline.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

High-Throughput Analysis of Voriconazole N-Oxide via Column-Switching LC-MS/MS: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the high-throughput quantitative analysis of Voriconazole N-Oxide, the major metabolite of the antifungal agent Voriconazole, in biological matrices. The described method utilizes a column-switching liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique, which offers significant advantages in terms of sample throughput, reduced manual sample preparation, and improved analytical performance. This methodology is particularly suited for clinical research, therapeutic drug monitoring (TDM), and pharmacokinetic studies where rapid and reliable results are essential.

Introduction

Voriconazole is a broad-spectrum triazole antifungal agent used in the treatment of invasive fungal infections. Due to its narrow therapeutic window and high inter-individual pharmacokinetic variability, TDM of Voriconazole and its principal metabolite, this compound, is crucial for optimizing therapeutic outcomes and minimizing toxicity.[1][2][3] this compound is the most abundant circulating metabolite, and its concentration can provide valuable insights into the metabolic status of the patient.[4]

Traditional LC-MS/MS methods for bioanalysis often involve time-consuming and labor-intensive sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). Column-switching, also known as online SPE, automates the sample clean-up process by integrating it directly into the LC-MS/MS workflow. This technique involves using a trapping column to capture the analytes of interest from a minimally pre-treated biological sample, while salts and other matrix components are washed to waste. A switching valve then directs the trapped analytes onto an analytical column for chromatographic separation and subsequent detection by the mass spectrometer. This approach significantly reduces sample handling time and enhances the robustness of the analytical method, making it ideal for high-throughput environments.[1][2]

Voriconazole Metabolism

Voriconazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP2C19, and to a lesser extent by CYP3A4 and CYP2C9. The major metabolic pathway is N-oxidation, leading to the formation of this compound, which has negligible antifungal activity.[4] Understanding this metabolic pathway is essential for interpreting drug concentration data in patients.

Figure 1: Simplified metabolic pathway of Voriconazole to this compound.

High-Throughput Column-Switching LC-MS/MS Workflow

The automated column-switching workflow enables direct injection of pre-treated plasma or serum samples, significantly increasing throughput. The process can be divided into two main stages: sample loading and clean-up, followed by analytical separation and detection.

Figure 2: High-throughput column-switching LC-MS/MS experimental workflow.

Experimental Protocols

Sample Preparation

A simple protein precipitation step is sufficient for sample preparation, making it amenable to high-throughput processing.

-

To 50 µL of plasma or serum sample, add 200 µL of methanol containing the internal standard (e.g., Voriconazole-d3 or a structurally similar compound like paclobutrazol).[1]

-

Vortex the mixture for 10-30 seconds.

-

Centrifuge at high speed (e.g., >9,000 x g) for 3-5 minutes to pellet the precipitated proteins.[1]

-

Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following tables summarize the typical instrumentation and conditions for the column-switching LC-MS/MS analysis of this compound.

Table 1: Liquid Chromatography System

| Parameter | Condition |

| LC System | Shimadzu Nexera X2 or equivalent |

| Trap Column | InertSustain® AQ-C18 (3 µm, 3.0 mm × 10 mm) or similar |

| Analytical Column | InertSustain® C18 (2 µm, 2.1 mm × 50 mm) or similar[3] |

| Column Temperature | 40 °C |

| Autosampler Temp. | 10 °C |

| Injection Volume | 1-5 µL |

Table 2: Mobile Phases and Gradient

| Parameter | Loading Pump (for Trap Column) | Analytical Pump (for Analytical Column) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol | Methanol |

| Flow Rate | 0.5 mL/min (typical for loading) | 0.2 mL/min[1][3] |

| Gradient | Isocratic (e.g., 100% A) for loading and washing | Gradient elution for analytical separation |

Note: The specific gradient for the analytical pump will depend on the column and desired separation but generally involves an increasing percentage of Mobile Phase B to elute the analytes.

Table 3: Mass Spectrometry Parameters

| Parameter | Setting |

| Mass Spectrometer | Triple Quadrupole (e.g., Shimadzu LCMS-8040) |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 4.5 kV |

| Nebulizer Gas Flow | 3.0 L/min |

| Drying Gas Flow | 15.0 L/min |

| Heat Block Temp. | 400 °C |

| Desolvation Line Temp. | 250 °C |

Table 4: MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Voriconazole | 350.00 - 350.10 | 224.05 / 281.10 | -19.0 / 17 |

| This compound | 366.00 - 366.10 | 224.05 / 224.10 | -16.0 / 16 |

| Internal Standard | Analyte-dependent | Analyte-dependent | Analyte-dependent |

(Note: Specific m/z values and collision energies may vary slightly between instruments and should be optimized.)

Method Validation Data

The following tables present a summary of typical quantitative data obtained from validated column-switching LC-MS/MS methods for Voriconazole and this compound analysis.

Table 5: Linearity and Sensitivity

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | LLOQ (µg/mL) |

| Voriconazole | 0.1 - 20[3] | > 0.999[3] | 0.05 - 0.1 |

| This compound | 0.05 - 10[3] | > 0.999[3] | 0.05 |

Table 6: Accuracy and Precision (Intra- and Inter-day)

| Analyte | Concentration Level | Accuracy (%) | Precision (%CV) |

| Voriconazole | Low, Medium, High | 85 - 115 | < 15 |

| This compound | Low, Medium, High | 85 - 115 | < 15 |

(Note: Acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation.)[5]

Table 7: Recovery

| Analyte | Recovery (%) |

| Voriconazole | > 85[6] |

| This compound | > 85 |

Conclusion

The column-switching LC-MS/MS method described provides a rapid, robust, and high-throughput solution for the quantitative analysis of this compound in biological samples. By automating the sample clean-up process, this technique significantly reduces manual labor and analysis time, with typical run times of around 4 minutes per sample.[1][3] The method demonstrates excellent linearity, accuracy, precision, and sensitivity, making it highly suitable for applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies, ultimately contributing to the optimization of Voriconazole therapy.

References

- 1. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and this compound Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of a New Method for Simultaneous Quantitation of Plasma Concentrations of Voriconazole and this compound Using Column-Switching LC-MS/MS and Its Application in Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Development and Validation of Voriconazole Concentration by LC‐MS‐MS: Applied in Clinical Implementation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Voriconazole N-Oxide Quantification from Urine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voriconazole is a broad-spectrum triazole antifungal agent critical in the treatment of invasive fungal infections. The monitoring of its major metabolite, Voriconazole N-Oxide, in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the metabolic pathways of the drug. Accurate quantification of this compound in a complex biological matrix like urine requires robust and efficient sample preparation techniques to remove interfering substances and enrich the analyte of interest prior to analysis by methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).